2,3,4,6-四-O-乙酰基-α-D-半乳吡喃糖基叠氮

描述

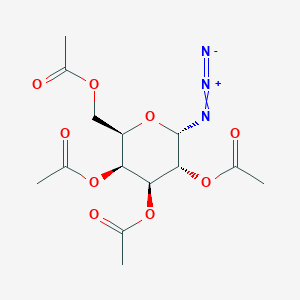

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide is a useful research compound. Its molecular formula is C14H19N3O9 and its molecular weight is 373.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

碳水化合物合成

该化合物在复杂碳水化合物的合成中起着至关重要的作用,包括蛋白多糖和糖脂 。这些生物分子在细胞通讯和粘附中起着至关重要的作用,使其成为生物医学研究和治疗应用的关键。

代谢紊乱药物开发

研究人员利用这种叠氮衍生物来开发针对与碳水化合物代谢紊乱相关的疾病的药物 。它的反应性允许创建可以与参与代谢途径的酶和受体相互作用的新型化合物。

糖基化反应

该化合物中的叠氮基团是糖基化反应的极佳前体 。这些反应对于将糖基团连接到其他分子至关重要,这是在药物设计和诊断工具中使用的各种糖缀合物生产中的关键步骤。

抗菌和抗氧化剂

源自2,3,4,6-四-O-乙酰基-α-D-半乳吡喃糖基叠氮的化合物显示出有希望的抗菌和抗氧化活性 。这使它们成为对抗细菌感染和氧化应激相关疾病的新疗法的潜在候选者。

理论研究和计算化学

包括密度泛函理论在内的理论研究已进行,以了解该化合物的脱酰基和脱烷基过程 。此类研究提供了对分子行为的见解,并可以指导更有效合成方法的设计。

酚类糖苷合成

可以使用该化合物合成具有多种生物活性的酚类糖苷 。这些活性包括抗炎、止咳和利尿作用,在传统医学和现代药理学中具有价值。

抗糖尿病药物的中间体

它是在合成像伏格列波糖和达格列净这样的抗糖尿病药物中的中间体 。这些药物通过抑制分解碳水化合物的酶来起作用,从而控制糖尿病患者的血糖水平。

安全和危害

作用机制

Target of Action

It’s known that this compound is used as an organic condensation reagent for chemistries such as n- and s- galactosylation reactions . These reactions are crucial in the synthesis of various bioactive compounds, suggesting that the compound may interact with a wide range of biological targets.

Mode of Action

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide contains an azide group. This allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) with molecules containing alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups . These reactions enable the compound to form covalent bonds with its targets, potentially altering their function.

Biochemical Pathways

Given its role in n- and s- galactosylation reactions , it’s likely that it influences the synthesis of glycosylated compounds. Glycosylation is a critical post-translational modification that affects the function of many proteins and lipids, so the compound could potentially impact a wide range of biochemical pathways.

Pharmacokinetics

Its solubility in chloroform suggests that it may be lipophilic, which could influence its absorption and distribution within the body.

Result of Action

Given its role in galactosylation reactions , it’s likely that it influences the structure and function of glycosylated compounds. This could have wide-ranging effects, as glycosylation plays a crucial role in many biological processes, including protein folding, cell adhesion, and immune response.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, its stability may be temperature-sensitive, as it’s recommended to be stored at -20°C . Furthermore, it’s soluble in chloroform , suggesting that its action and efficacy could be influenced by the lipid content of the environment.

生化分析

Biochemical Properties

In biochemical reactions, 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide interacts with molecules containing an alkyne group . The azide group in the compound can react with these molecules in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This interaction allows the formation of a larger molecule through a reliable and predictable reaction .

Cellular Effects

The cellular effects of 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide are primarily related to its role in click chemistry . The compound can be used to modify biomolecules within the cell, allowing researchers to study various cellular processes . Specific effects on cell signaling pathways, gene expression, and cellular metabolism may vary depending on the nature of the alkyne-containing molecules it reacts with .

Molecular Mechanism

The molecular mechanism of action of 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide is based on its ability to react with alkyne-containing molecules in a CuAAC reaction . This reaction results in the formation of a larger molecule, which can influence various biological processes depending on the specific alkyne-containing molecule involved .

Temporal Effects in Laboratory Settings

The temporal effects of 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide in laboratory settings are largely dependent on the stability of the compound and the nature of the reactions it is involved in

Metabolic Pathways

The metabolic pathways involving 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide are related to its role in click chemistry . The compound can react with alkyne-containing molecules to form larger molecules, potentially affecting metabolic flux or metabolite levels . The specific enzymes or cofactors it interacts with would depend on the alkyne-containing molecules involved in the reaction .

Transport and Distribution

The transport and distribution of 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide within cells and tissues would depend on a variety of factors, including the nature of the alkyne-containing molecules it reacts with

Subcellular Localization

The subcellular localization of 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide would be influenced by the specific reactions it is involved in within the cell . Any targeting signals or post-translational modifications that direct it to specific compartments or organelles would depend on the nature of the alkyne-containing molecules it reacts with .

属性

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNYHKRWHCWHAJ-HTOAHKCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461082 | |

| Record name | (2R,3S,4S,5R,6S)-2-[(Acetyloxy)methyl]-6-azidooxane-3,4,5-triyl triacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94427-00-6 | |

| Record name | (2R,3S,4S,5R,6S)-2-[(Acetyloxy)methyl]-6-azidooxane-3,4,5-triyl triacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl azide in the synthesis of triazole-linked sugar derivatives?

A1: 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl azide serves as a starting material for synthesizing novel triazole-linked sugar derivatives. The research demonstrates its use in a 1,3-dipolar cycloaddition reaction with 3,3,3-trifluoropropinyl benzene. This reaction yields two regioisomeric products: 1-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-4-trifluoromethyl-5-phenyl-1,2,3-triazole and 1-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-5-trifluoromethyl-4-phenyl-1,2,3-triazole []. This highlights the compound's utility in creating structurally diverse molecules with potential biological activity.

Q2: Is there any structural information available for the products derived from 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl azide in this study?

A2: Yes, the research includes an X-ray analysis of 1-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-4-trifluoromethyl-5-phenyl-1,2,3-triazole (one of the regioisomers formed) []. This structural data provides valuable insights into the conformation and spatial arrangement of atoms within the molecule, which can be crucial for understanding its potential interactions and activities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1338867.png)

![[4-(Butyrylamino)phenyl]acetic acid](/img/structure/B1338871.png)

![6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine](/img/structure/B1338895.png)